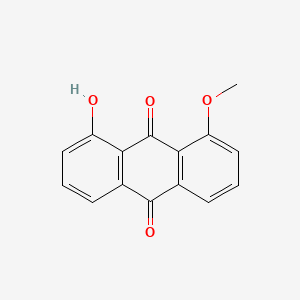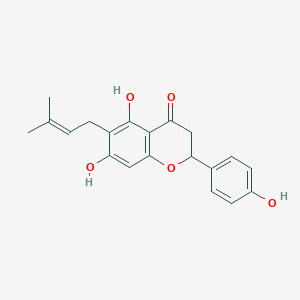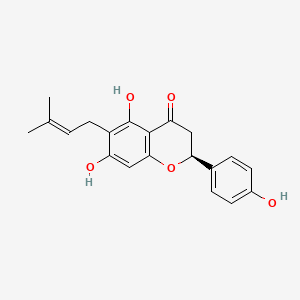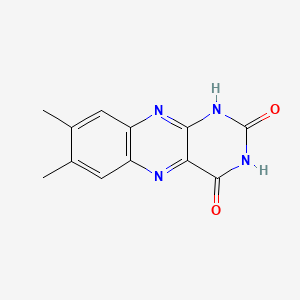
4-Pyridinecarboxylic acid, 2-(4-((2-((2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-279 is a bio-active chemical.
Applications De Recherche Scientifique
Aurora Kinase Inhibition and Cancer Treatment
- This compound has been found to inhibit Aurora A kinase, suggesting potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Diabetes Management
- As a dipeptidyl peptidase-IV (DPP-IV) inhibitor, it has been explored for the potential treatment of type 2 diabetes. Analytical methods for its concentration determination in various matrices have been developed (Joseph C Kim et al., 2007).
Synthesis of Functionalized Pyridines
- The compound has been used in synthesizing functionalized 4H-Pyrano[3,2-c]pyridines, which have various applications in medicinal chemistry (R. Mekheimer et al., 1997).
Vasodilation Properties
- Certain derivatives of this compound have shown considerable vasodilation properties, making them potentially useful for cardiovascular research (A. S. Girgis et al., 2008).
Polymerization and Copolymerization
- It has been utilized in the synthesis of new substituted styrene derivatives for polymerization and copolymerization studies (C. Samyn, G. Smets, 1982).
Antibacterial Activity
- Some derivatives of this compound have been synthesized and shown antibacterial activity in vitro, which could be significant for antibiotic research (E. Toja et al., 1986).
Antihypertensive Activity
- It has been used in the synthesis of novel pyridine derivatives expected to have antihypertensive activity (N. Kumar, Uday C. Mashelker, 2006).
Propriétés
Numéro CAS |
676559-83-4 |
|---|---|
Nom du produit |
4-Pyridinecarboxylic acid, 2-(4-((2-((2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)- |
Formule moléculaire |
C21H25N5O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |
Clé InChI |
FIMRNLAKAARHPD-IRXDYDNUSA-N |
SMILES isomérique |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |
SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
SMILES canonique |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Apparence |
Solid powder |
Autres numéros CAS |
676559-83-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



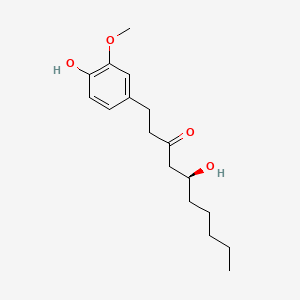
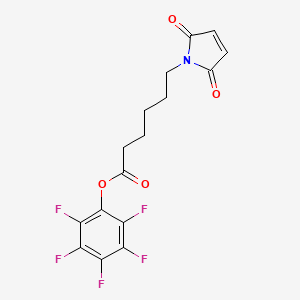
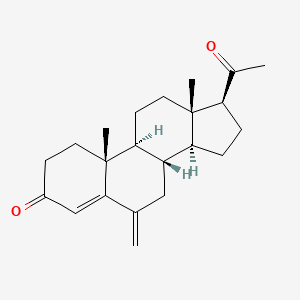


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

